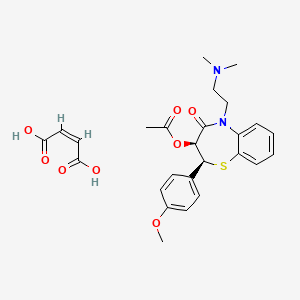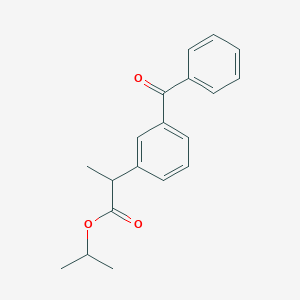![molecular formula C15H19ClO B3179334 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one CAS No. 186521-85-7](/img/structure/B3179334.png)
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
説明
“1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one” is a potently active primary amine metabolite of sibutramine . It exhibits a similar pharmacological profile to the parent compound . It’s also known as N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. The key steps are tandem Grignard–reduction reactions on 1-(4-chlorophenyl)cyclobutanecarbonitrile and its 3-(tetrahydropyran-2-yloxy)-substituted analogue, and a convenient one-pot conversion of 4-chlorophenylacetonitrile into the 3-hydroxycyclobutanecarbonitrile .Molecular Structure Analysis
The empirical formula of this compound is C16H24ClN . The molecular weight is 302.28 . The InChI key is OUVFHVJVFLFXPQ-UHFFFAOYSA-N .科学的研究の応用
1-Methylcyclopropene, another compound, is recognized for its role in ethylene inhibition in plants, demonstrating significant potential in agriculture for extending the shelf life of fruits, vegetables, and flowers. Its ability to bind to the ethylene receptor without activating it allows for the manipulation of ripening and senescence processes, which can be crucial for postharvest management of perishables (Blankenship & Dole, 2003).
The environmental implications of organochlorine compounds, including chlorophenols from which 4-chlorophenyl derivatives might arise, have been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable impact upon long-term exposure. Their persistence and bioaccumulation potential highlight the importance of understanding their environmental dynamics and mechanisms of toxicity (Krijgsheld & Gen, 1986).
Additionally, the controlled release of volatile compounds like 1-methylcyclopropene has been explored for improving the safety and quality of fresh produce. This approach focuses on stabilizing these gaseous active compounds for use in agricultural settings, offering a promising strategy for enhancing food preservation and safety (Chen et al., 2020).
Lastly, the toxicity of chlorophenols in fish highlights the broader ecological concerns associated with these chemicals. They induce oxidative stress, immune system disruption, and endocrine dysfunction, showcasing the intricate pathways through which environmental pollutants exert their harmful effects on aquatic ecosystems (Ge et al., 2017).
作用機序
Target of Action
The primary target of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one is the serotonin and noradrenaline reuptake transporters . These transporters play a crucial role in the regulation of serotonin and noradrenaline levels in the synaptic cleft, thereby modulating the signaling of these neurotransmitters.
Mode of Action
This compound inhibits the reuptake of serotonin and noradrenaline more potently than sibutramine . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing their signaling and leading to various physiological effects.
Biochemical Pathways
The increased serotonin and noradrenaline levels in the synaptic cleft can affect various biochemical pathways. For instance, enhanced serotonin signaling can lead to improved mood and reduced appetite, while increased noradrenaline signaling can lead to heightened alertness and increased energy expenditure .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good absorption and distribution profiles
Result of Action
In vivo studies have shown that this compound reduces food intake in rodents following intracerebroventricular administration and increases energy expenditure via thermogenesis . These effects are likely due to the enhanced serotonin and noradrenaline signaling caused by the compound’s inhibition of their reuptake.
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s harmful if swallowed . In case of inhalation, move the victim into fresh air . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
特性
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYKEZSYKZRWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1(CCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703295 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186521-85-7 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



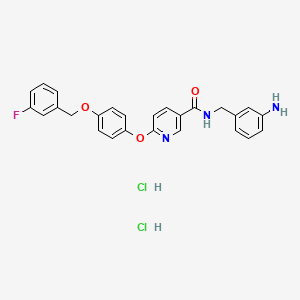
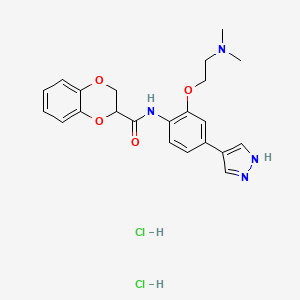
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)


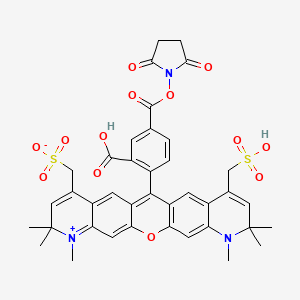
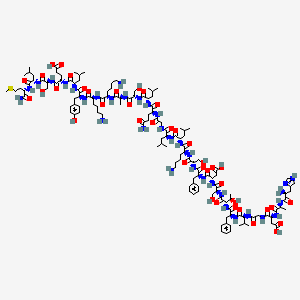
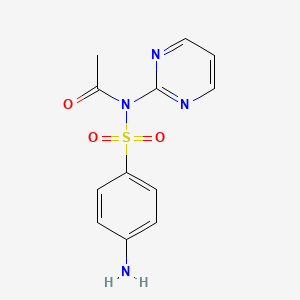
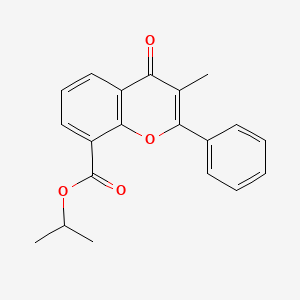
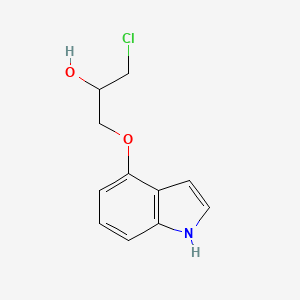

![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)
